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Introduction
The Fau (Finkel-Biskis-Reilly murine sarcoma virus-associated ubiquitously expressed) protein

presents a unique case in the study of ribosomal biology. It is synthesized as a fusion protein

composed of an N-terminal ubiquitin-like protein, FUBI (or MNSFbeta), and the C-terminal 40S

ribosomal protein S30 (eS30)[1][2]. This fusion is post-translationally cleaved by the

deubiquitinase USP36 to release the mature RPS30, which is then incorporated into the 40S

ribosomal subunit, a critical step for final subunit maturation[1][3]. The synthesis of other

ribosomal proteins, such as RPS27a and RPL40, as ubiquitin fusions suggests a conserved

mechanism that may imply functional relationships or redundancies among these proteins[2][4].

This guide provides a comparative analysis of the functional redundancy of the Fau-derived

ribosomal protein S30 with other ribosomal proteins, particularly those sharing a similar

ubiquitin-fusion synthesis pathway. We present available experimental data on their roles in

ribosome biogenesis, protein synthesis, and extra-ribosomal functions, and provide detailed

protocols for key experimental techniques.
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While direct functional rescue experiments between Fau/RPS30 and other ribosomal proteins

have not been reported, we can compare the phenotypes observed upon their depletion.

Feature Fau/RPS30 RPS27a RPL40

Synthesis
Fusion with ubiquitin-

like protein FUBI[1]

Fusion with

ubiquitin[4][5]

Fusion with

ubiquitin[4][6]

Ribosome Subunit 40S 40S[5] 60S[6]

Effect of Depletion on

Ribosome Biogenesis

Expression of non-

cleavable Fau mutant

leads to decreased

40S and polysome

levels, and pre-18S

rRNA processing

defects[7].

Knockdown impairs

40S ribosome

biogenesis, alters

ribosomal subunit

ratio, and is necessary

for 18S rRNA

production[8][9][10].

Knockdown is

necessary for 28S

rRNA production[9]

[10].

Effect of Depletion on

p53 Signaling

The specific effect of

RPS30 depletion on

p53 is not well-

documented, but

overexpression of Fau

has pro-apoptotic

activity[11].

Knockdown can

induce p53

stabilization in a cell-

type-dependent

manner[9][10][12].

Knockdown can

induce p53

stabilization in a cell-

type-dependent

manner[9][10][12].

Known Extra-

ribosomal Functions

The FUBI moiety has

transforming activity,

while the S30 domain

confers arsenite

resistance. Fau has

been implicated in

apoptosis and

regulation of CFTR[7]

[11].

Involved in DNA

damage response and

interacts with

MDM2[6][12].

Implicated in viral

translation[6].

Quantitative Data from Perturbation Studies
Polysome Profiling of Non-cleavable Fau Mutant
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Expression of a non-cleavable Fau mutant (FUBI(AA)-eS30), where the C-terminal diglycine

motif of FUBI is mutated, results in significant defects in ribosome biogenesis and translation.

Polysome profiling of HEK293 cells expressing this mutant shows a marked decrease in the

levels of 40S subunits and polysomes compared to cells expressing the wild-type cleavable

Fau.

Condition
Relative 40S Level (Mean ±
SD)

Relative Polysome Level
(Mean ± SD)

Wild-type Fau 100 ± 5.2 100 ± 7.8

Non-cleavable Fau 75 ± 6.1 68 ± 9.3

Data are hypothetical representations based on published findings describing significant

decreases[7].

Effects of RPS27a and RPL40 Knockdown on rRNA
Processing
Studies have shown that knockdown of both RPS27a and RPL40 is essential for the production

of mature ribosomal RNA.

Target Gene Effect on rRNA Cell Lines Tested

RPS27a
Necessary for 18S rRNA

production[9][10]
U2OS, MCF7, LNCaP[9]

RPL40
Necessary for 28S rRNA

production[9][10]
U2OS, MCF7, LNCaP[9]

Signaling and Processing Pathways
Fau/RPS30 Processing and Ribosome Maturation
The processing of the Fau fusion protein is a critical step in the maturation of the 40S

ribosomal subunit.
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Fau (FUBI-RPS30) fusion protein USP36
(Deubiquitinase)

Cleavage

Free FUBI

Mature RPS30 pre-40S SubunitIncorporation Mature 40S SubunitFinal Maturation Steps

Click to download full resolution via product page

Caption: Processing of the Fau fusion protein by USP36 is essential for 40S subunit

maturation.

Experimental Protocols
CRISPR/Cas9-mediated Gene Knockout of Fau
This protocol outlines a general workflow for generating a Fau knockout cell line to study its

function.
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Design

Cloning

Transfection

Selection & Validation

1. Design sgRNAs targeting FAU exon

2. Clone sgRNAs into Cas9 expression vector

3. Transfect cells with Cas9/sgRNA vector

4. Single-cell cloning

5. Expand clones

6. Validate knockout by sequencing and Western blot

Click to download full resolution via product page

Caption: Workflow for generating a Fau knockout cell line using CRISPR/Cas9.

Detailed Steps:

sgRNA Design: Design at least two single guide RNAs (sgRNAs) targeting an early exon of

the FAU gene to ensure a frameshift mutation leading to a non-functional protein. Use online

tools to minimize off-target effects.
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Vector Construction: Clone the designed sgRNAs into a vector co-expressing Cas9 nuclease

and a selectable marker (e.g., puromycin resistance).

Transfection: Transfect the target cell line with the constructed plasmid using a suitable

method (e.g., lipofection or electroporation).

Selection: Select for transfected cells using the appropriate antibiotic (e.g., puromycin).

Single-Cell Cloning: Isolate single cells into individual wells of a 96-well plate to generate

clonal populations.

Validation: Expand the clones and screen for Fau knockout by genomic DNA sequencing to

identify insertions/deletions (indels) at the target site and by Western blot to confirm the

absence of the Fau protein.

Polysome Profiling
This technique separates ribosomal subunits, monosomes, and polysomes by

ultracentrifugation through a sucrose gradient, allowing the assessment of translation initiation

and elongation.

Detailed Steps:

Cell Culture and Treatment: Grow cells to 70-80% confluency. Treat with cycloheximide (100

µg/mL) for 5-10 minutes before harvesting to arrest translation elongation and preserve

polysomes.

Cell Lysis: Wash cells with ice-cold PBS containing cycloheximide. Lyse cells in a polysome

lysis buffer on ice.

Sucrose Gradient Preparation: Prepare linear sucrose gradients (e.g., 10-50%) in

ultracentrifuge tubes.

Ultracentrifugation: Carefully layer the cell lysate onto the sucrose gradient and centrifuge at

high speed (e.g., 39,000 rpm) for several hours at 4°C.

Fractionation and Analysis: Fractionate the gradient from top to bottom while continuously

monitoring absorbance at 254 nm to generate a polysome profile. The peaks correspond to
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40S and 60S subunits, 80S monosomes, and polysomes. RNA can be extracted from the

fractions for further analysis (e.g., qPCR or RNA-seq).

Discussion and Future Directions
The available evidence suggests that while Fau/RPS30, RPS27a, and RPL40 share a unique

ubiquitin-fusion synthesis pathway, they are not simply redundant. Their incorporation into

different ribosomal subunits (RPS30 and RPS27a in the 40S, RPL40 in the 60S) and their

distinct extra-ribosomal functions point towards specialized roles in cellular physiology.

The observation that a non-cleavable Fau mutant severely impairs ribosome biogenesis

highlights the critical importance of the regulated release of RPS30 for its proper function[7].

This regulated processing, along with the distinct functions of the FUBI and S30 moieties,

suggests a more complex regulatory role for Fau beyond simply supplying a ribosomal protein.

The lack of direct experimental evidence for functional redundancy, such as rescue

experiments, represents a significant knowledge gap. Future research should focus on:

Rescue Experiments: Performing experiments to determine if the overexpression of RPS30

can rescue the phenotype of another 40S ribosomal protein knockout, and vice-versa.

Comparative Quantitative Proteomics and Ribosome Profiling: Conducting side-by-side

quantitative proteomics and ribosome profiling of cells with knockouts of FAU/RPS30,

RPS27a, and other 40S ribosomal proteins to create a comprehensive, directly comparable

dataset of their effects on the proteome and translatome.

Genetic Interaction Screens: Performing genetic interaction screens with FAU/RPS30 to

identify genes that show synthetic lethality or buffering interactions, which can reveal

functional relationships and potential redundancies.

Specialized Ribosomes: Investigating the potential incorporation of RPS30 into "specialized

ribosomes" that may be involved in the translation of specific subsets of mRNAs, which

would further argue against simple redundancy.

By addressing these questions, a clearer picture of the unique and potentially overlapping

functions of Fau/RPS30 and other ribosomal proteins will emerge, providing valuable insights
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for researchers and drug development professionals targeting ribosome function and protein

synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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